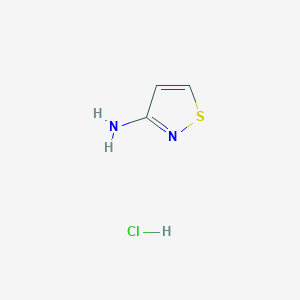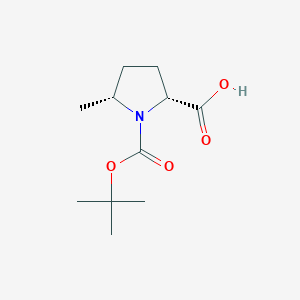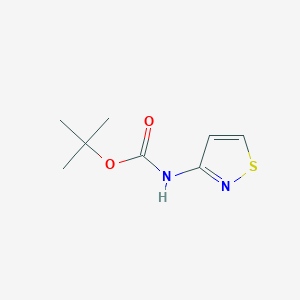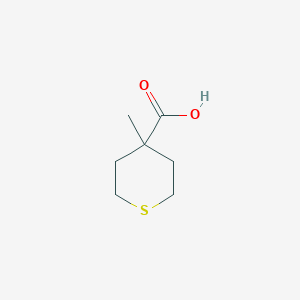
4-Methylthian-4-carbonsäure
Übersicht
Beschreibung
4-Methylthiane-4-carboxylic acid is an organic compound with the molecular formula C7H12O2S and a molecular weight of 160.23 g/mol . It is also known by other names such as 4-Methyl-tetrahydro-thiopyran-4-carboxylic acid and 4-methyltetrahydro-2H-thiopyran-4-carboxylic acid . This compound is characterized by a thiopyran ring structure with a carboxylic acid functional group and a methyl substituent at the 4-position.
Wissenschaftliche Forschungsanwendungen
4-Methylthiane-4-carboxylic acid has diverse applications in scientific research:
Wirkmechanismus
Mode of Action
As a carboxylic acid, it may undergo reactions typical of this class of compounds, such as nucleophilic acyl substitution . The carboxylic acid group can be protonated by a strong acid, enhancing its reactivity towards nucleophiles .
Biochemical Pathways
For instance, they can participate in catabolic and anabolic pathways, which break down larger molecules into smaller ones and synthesize larger biomolecules from smaller ones, respectively .
Pharmacokinetics
The henderson-hasselbalch equation can be used to predict the proportions of a weak acid, such as 4-methylthiane-4-carboxylic acid, that exist in charged and uncharged forms, which can impact its bioavailability .
Result of Action
As a carboxylic acid, it could potentially donate a proton and act as a weak acid in biological systems .
Biochemische Analyse
Biochemical Properties
4-Methylthiane-4-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It is known to interact with enzymes involved in the thiol-disulfide exchange reactions, which are crucial for maintaining cellular redox balance . The compound can form covalent bonds with cysteine residues in proteins, leading to the formation of mixed disulfides. This interaction can modulate the activity of enzymes such as thioredoxin and glutaredoxin, which are essential for cellular redox homeostasis.
Cellular Effects
The effects of 4-Methylthiane-4-carboxylic acid on cellular processes are profound. It has been shown to influence cell signaling pathways by modulating the activity of redox-sensitive transcription factors such as NF-κB and AP-1 . These transcription factors play a critical role in regulating gene expression in response to oxidative stress. Additionally, 4-Methylthiane-4-carboxylic acid can affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites involved in energy production and biosynthesis.
Molecular Mechanism
At the molecular level, 4-Methylthiane-4-carboxylic acid exerts its effects through several mechanisms. One of the primary mechanisms is the formation of covalent adducts with cysteine residues in proteins, which can lead to enzyme inhibition or activation . This compound can also induce changes in gene expression by modulating the activity of redox-sensitive transcription factors. Furthermore, 4-Methylthiane-4-carboxylic acid can interact with metal ions, affecting the activity of metalloenzymes involved in various biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Methylthiane-4-carboxylic acid have been observed to change over time. The compound is relatively stable under physiological conditions, but it can undergo degradation in the presence of strong oxidizing agents . Long-term studies have shown that prolonged exposure to 4-Methylthiane-4-carboxylic acid can lead to adaptive changes in cellular function, including alterations in redox homeostasis and metabolic flux.
Dosage Effects in Animal Models
The effects of 4-Methylthiane-4-carboxylic acid vary with different dosages in animal models. At low doses, the compound has been shown to have protective effects against oxidative stress by enhancing the activity of antioxidant enzymes . At high doses, 4-Methylthiane-4-carboxylic acid can exhibit toxic effects, including cellular damage and apoptosis. These adverse effects are likely due to the excessive formation of mixed disulfides and disruption of redox balance.
Metabolic Pathways
4-Methylthiane-4-carboxylic acid is involved in several metabolic pathways, including the thiol-disulfide exchange and sulfur metabolism . It interacts with enzymes such as thioredoxin reductase and glutathione reductase, which are crucial for maintaining cellular redox status. The compound can also affect the levels of metabolites involved in the tricarboxylic acid cycle and glycolysis, leading to changes in metabolic flux and energy production.
Transport and Distribution
Within cells, 4-Methylthiane-4-carboxylic acid is transported and distributed through interactions with specific transporters and binding proteins . It can be taken up by cells via amino acid transporters and distributed to various cellular compartments. The compound’s localization and accumulation are influenced by its interactions with intracellular proteins and its ability to form covalent adducts with cysteine residues.
Subcellular Localization
The subcellular localization of 4-Methylthiane-4-carboxylic acid is primarily in the cytoplasm and mitochondria . It can be directed to specific compartments through post-translational modifications and targeting signals. The compound’s activity and function are influenced by its localization, as it can interact with different sets of proteins and enzymes in various cellular compartments.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylthiane-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-methyl-1,3-dithiane with an oxidizing agent to form the desired carboxylic acid . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like trifluoroacetic acid to facilitate the cyclization process.
Industrial Production Methods: Industrial production of 4-Methylthiane-4-carboxylic acid may involve large-scale synthesis using similar cyclization reactions. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Methylthiane-4-carboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thionyl chloride, phosphorus tribromide for converting the carboxylic acid to acid chlorides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Acid chlorides, esters.
Vergleich Mit ähnlichen Verbindungen
4-Methylthiane-4-carboxylic acid can be compared with other similar compounds such as:
4-Methylthiopyran-4-carboxylic acid: Similar structure but with a different ring system.
4-Methylthiane-4-sulfonic acid: Contains a sulfonic acid group instead of a carboxylic acid group.
4-Methylthiane-4-alcohol: Contains an alcohol group instead of a carboxylic acid group.
These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of 4-Methylthiane-4-carboxylic acid in various scientific and industrial contexts .
Eigenschaften
IUPAC Name |
4-methylthiane-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2S/c1-7(6(8)9)2-4-10-5-3-7/h2-5H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQTKXRQKRYWHBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCSCC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


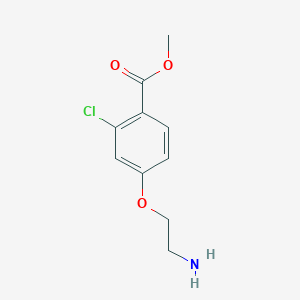

![n-[4-(Cyclopentylmethoxy)benzoyl]glycine](/img/structure/B1404312.png)

![2-(Methylsulfonyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B1404314.png)
